molecular formula C13H11BrO4S B2686909 (4-Methoxyphenyl) 4-bromobenzenesulfonate CAS No. 690687-73-1

(4-Methoxyphenyl) 4-bromobenzenesulfonate

Cat. No. B2686909
CAS RN: 690687-73-1
M. Wt: 343.19
InChI Key: UUOKIPXPOIBGBX-UHFFFAOYSA-N
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Description

“(4-Methoxyphenyl) 4-bromobenzenesulfonate” is a chemical compound with the molecular formula C13H11BrO4S . It has an average mass of 343.193 Da and a monoisotopic mass of 341.956146 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, and solubility are not available in the literature I retrieved .

Scientific Research Applications

Neighboring Methoxyl Participation in Solvolytic Nucleophilic Substitution

Research has shown that methoxyl groups can significantly influence solvolytic substitution reactions. For example, methoxyl groups adjacent to bromobenzenesulfonate esters can facilitate solvolysis through anchimeric assistance, affecting the reaction rate and the formation of cyclic oxonium ion intermediates. This phenomenon highlights the importance of methoxyl groups in the solvolytic behavior of compounds like “(4-Methoxyphenyl) 4-bromobenzenesulfonate” in organic synthesis and mechanistic studies (Winstein et al., 1958).

Ether Aryl Sulfonic Acid Esters with Improved Antimalarial/Anticancer Activities

Compounds related to “this compound” have been investigated for their potential as antimalarial and anticancer agents. A study identified that derivatives of 4-methoxyphenyl sulfonate exhibit selective inhibition against malaria parasites and cancer cells, demonstrating the therapeutic applications of these compounds in medicine (Betts et al., 2006).

Luminescent Lanthanide Coordination Polymers

Sulfonate derivatives, including those related to “this compound,” have been used to synthesize luminescent lanthanide coordination polymers. These materials exhibit potential for applications in luminescence-based sensors and optical devices, highlighting the versatility of sulfonate esters in materials science (Yang et al., 2008).

High-Yield Synthesis of Functionalized Alkoxyamine Initiators

Alkoxyamine derivatives of bromophenyl compounds, similar to “this compound,” have been synthesized with high yield and utilized in the controlled polymerization of styrene and butadiene. This research demonstrates the application of these compounds in the synthesis of block copolymers, contributing to advancements in polymer chemistry (Miura et al., 1999).

properties

IUPAC Name

(4-methoxyphenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4S/c1-17-11-4-6-12(7-5-11)18-19(15,16)13-8-2-10(14)3-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOKIPXPOIBGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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